Lanreotide acetate

説明

Lanreotide acetate is a synthetic analogue of somatostatin, a naturally occurring inhibitory hormone which blocks the release of several other hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin and glucagon . It is used for the long-term treatment of acromegaly (a growth hormone disorder) in patients who cannot be treated with surgery or radiation . This medicine works by reducing the amount of growth hormone that the body produces .

Synthesis Analysis

The synthesis of Lanreotide acetate involves an improved 4+4 solution phase synthesis. The process comprises coupling of two suitably protected tetrapeptide fragments which on deprotection, oxidation, followed by treatment with acetic acid provides Lanreotide acetate having desired purity .Molecular Structure Analysis

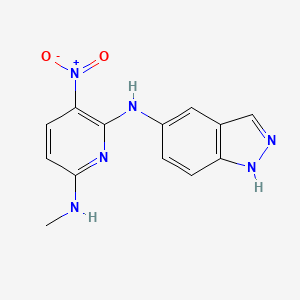

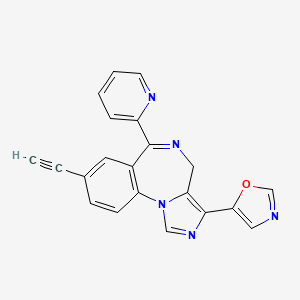

The molecular formula of Lanreotide acetate is C56H73N11O12S2 . Its molecular weight is 1156.38 . The structure of Lanreotide acetate is complex, with multiple functional groups and chiral centers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lanreotide acetate are complex and involve multiple steps. These include coupling reactions, deprotection reactions, and oxidation reactions .Physical And Chemical Properties Analysis

Lanreotide acetate has a molecular weight of 1156.38 and a molecular formula of C56H73N11O12S2 . It is soluble in water at a concentration of 23 mg/mL .科学的研究の応用

Management of Acromegaly

Lanreotide is widely used in the management of acromegaly, a hormonal condition caused by excess growth hormone . It acts as a long-acting analog of somatostatin, a growth hormone inhibitor .

Treatment of Neuroendocrine Tumors

Lanreotide has been found to significantly prolong progression-free survival in patients with advanced enteropancreatic neuroendocrine cancer . This could potentially lead to the first approved treatment for certain forms of the disease .

Alleviation of Carcinoid Syndrome Symptoms

Lanreotide is also used to alleviate symptoms caused by neuroendocrine tumors, especially carcinoid syndrome . This syndrome is characterized by flushing, diarrhea, and wheezing, and is caused by certain types of neuroendocrine tumors.

Prolonged-Release Formulation for Acromegaly

A new prolonged-release formulation (PRF) of Lanreotide has been developed for the treatment of acromegaly . This formulation allows for a longer dosing interval, reducing the treatment burden for patients .

Biomedical Applications in Biosensing and Bioimaging

Lanreotide has been studied for its potential applications in biosensing and bioimaging . Its unique properties, such as persistent luminescence, make it a promising candidate for these applications .

Drug Delivery and Phototherapy

Research has also explored the use of Lanreotide in drug delivery and phototherapy . Its ability to emit near-infrared (NIR) light makes it suitable for these applications, as NIR light can penetrate deep into tissues .

作用機序

Target of Action

Lanreotide, also known as Lanreotide acetate, is a synthetic octapeptide analogue of natural somatostatin . It primarily targets human somatostatin receptors (SSTR) 2 and 5 . These receptors are found in the pituitary gland and growth hormone-secreting neoplasm of the pituitary gland . The activity at human SSTR 2 and 5 is the primary mechanism believed responsible for growth hormone (GH) inhibition .

Mode of Action

Lanreotide interacts with its targets (SSTR 2 and 5) and exhibits mainly inhibitory effects . This interaction leads to the inhibition of growth hormone release in the brain . Lanreotide also exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization .

Biochemical Pathways

The interaction of Lanreotide with its targets affects several biochemical pathways. It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+ . This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . These changes in the biochemical pathways contribute to the inhibitory effects of Lanreotide on growth hormone release.

Pharmacokinetics

Lanreotide exhibits a prolonged-release pharmacokinetic profile . The apparent elimination half-life of Lanreotide is approximately 54–63 days, in line with the expected prolonged-release characteristics . This suggests that a dosing interval of 12 weeks could be achievable .

Result of Action

The molecular and cellular effects of Lanreotide’s action include the inhibition of various endocrine, neuroendocrine, exocrine, and paracrine functions . Furthermore, through direct and indirect mechanisms, Lanreotide has potent antiproliferative effects . In patients with carcinoid syndrome, Lanreotide treatment promoted a Th1 cytotoxic immune-phenotype .

Action Environment

The action, efficacy, and stability of Lanreotide can be influenced by various environmental factors. For instance, the in vivo immune effects of Lanreotide reflect the relevance of parameters in the tumor microenvironment such as interactions with myeloid components of the immune system

Safety and Hazards

将来の方向性

特性

IUPAC Name |

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDHBTGHUJUUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H69N11O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1096.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lanreotide is a somatostatin analogue (SSA) and has mainly inhibitory effects which are mediated via somatostatin receptors (SSTRs) 2 and 5 and include inhibition of growth hormone release in the brain. Tumor SSTR activation induces downstream cell cycle arrest and/or apoptosis, and also results in blunted production of substances that support tumor growth as well as tumor angiogenesis. This leads to the anti-proliferative effects of Lanreotide. | |

| Record name | Lanreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lanreotide | |

CAS RN |

108736-35-2, 127984-74-1 | |

| Record name | Lanreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)

![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)

![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)